molecular formula C26H25N5O3S B2464795 2-(furan-2-yl)-5-{[4-(4-methoxyphenyl)piperazin-1-yl](phenyl)methyl}-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol CAS No. 887219-76-3

2-(furan-2-yl)-5-{[4-(4-methoxyphenyl)piperazin-1-yl](phenyl)methyl}-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol

Cat. No.: B2464795
CAS No.: 887219-76-3
M. Wt: 487.58
InChI Key: QQBAQWNATIGTEN-UHFFFAOYSA-N
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Description

2-(Furan-2-yl)-5-{4-(4-methoxyphenyl)piperazin-1-ylmethyl}-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol is a heterocyclic compound featuring a fused triazolo-thiazole core, a furan-2-yl substituent, and a piperazine moiety linked to a 4-methoxyphenyl group. This structure integrates pharmacophores known for modulating receptor affinity and pharmacokinetic properties.

Properties

IUPAC Name

2-(furan-2-yl)-5-[[4-(4-methoxyphenyl)piperazin-1-yl]-phenylmethyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N5O3S/c1-33-20-11-9-19(10-12-20)29-13-15-30(16-14-29)22(18-6-3-2-4-7-18)23-25(32)31-26(35-23)27-24(28-31)21-8-5-17-34-21/h2-12,17,22,32H,13-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQBAQWNATIGTEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(C3=CC=CC=C3)C4=C(N5C(=NC(=N5)C6=CC=CO6)S4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(furan-2-yl)-5-{4-(4-methoxyphenyl)piperazin-1-ylmethyl}-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the triazolothiazole core through a cyclization reaction, followed by the introduction of the furan and piperazine moieties via nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and polar aprotic solvents, such as dimethylformamide (DMF), to facilitate the nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

2-(furan-2-yl)-5-{4-(4-methoxyphenyl)piperazin-1-ylmethyl}-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under mild oxidative conditions.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The piperazine moiety can undergo nucleophilic substitution reactions with alkyl halides to form N-alkylated derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).

    Substitution: Alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., sodium hydride) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of nitro groups will produce amines.

Scientific Research Applications

Medicinal Chemistry

The compound is under investigation for its potential therapeutic effects against various diseases. Its structural components suggest possible interactions with biological targets:

  • Antimicrobial Activity : Studies indicate that derivatives of triazoles exhibit antibacterial and antifungal properties. The presence of the furan and thiazole rings may enhance these effects by interacting with microbial enzymes or membranes.
  • Anticancer Properties : Research has shown that compounds containing triazole and thiazole moieties can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Psychopharmacological Effects : The piperazine ring is known for its role in neuropharmacology. This compound may have potential as an anxiolytic or antidepressant agent due to its ability to modulate neurotransmitter systems.

The biological activities of this compound are attributed to its ability to interact with specific molecular targets:

  • Mechanism of Action : The compound may bind to enzymes or receptors involved in disease pathways, leading to modulation of their activity. For instance, it may inhibit enzymes critical for cancer cell survival or microbial growth.

Study on Antimicrobial Activity

In a recent study published in Molecules, researchers synthesized various derivatives of triazoles and tested their antimicrobial efficacy against several bacterial strains. The results indicated that compounds similar to 2-(furan-2-yl)-5-{4-(4-methoxyphenyl)piperazin-1-ylmethyl}-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol exhibited significant antibacterial activity compared to standard antibiotics .

Investigation of Anticancer Properties

Another study focused on the anticancer potential of compounds containing the triazole ring. The findings suggested that these compounds could effectively induce apoptosis in breast cancer cells through caspase activation pathways . This highlights the potential application of 2-(furan-2-yl)-5-{4-(4-methoxyphenyl)piperazin-1-ylmethyl}-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol in cancer therapy.

Mechanism of Action

The mechanism of action of 2-(furan-2-yl)-5-{4-(4-methoxyphenyl)piperazin-1-ylmethyl}-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Methoxy vs.
  • Central Methyl Group : The phenyl group at the central methyl position (vs. 4-methylphenyl in ’s compound) may reduce steric hindrance, enhancing binding pocket compatibility .

Pharmacological Activity and Toxicity

  • Triazole-Thiazole Derivatives : Compounds with fused triazolo-thiazole cores (e.g., ’s 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles) exhibit broad-spectrum antimicrobial and antitumor activities. The target compound’s methoxy group may mitigate hepatotoxicity observed in ethyl-substituted analogs .
  • Piperazine Moieties: Piperazine-linked compounds (e.g., and ) often target serotonin or dopamine receptors.

Biological Activity

The compound 2-(furan-2-yl)-5-{4-(4-methoxyphenyl)piperazin-1-ylmethyl}-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol is a complex organic molecule with significant potential in medicinal chemistry. Its structure features a furan ring, a triazole ring, and a thiazole ring, which are known for their diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and neuroprotective effects.

Chemical Structure and Properties

The molecular formula of this compound is C20H21N5O3SC_{20}H_{21}N_{5}O_{3}S, and it has been assigned various CAS numbers such as 898418-50-3. The structural complexity arises from the integration of multiple pharmacophoric elements that may contribute to its biological efficacy.

Property Value
Molecular FormulaC20H21N5O3S
Molecular Weight401.48 g/mol
CAS Number898418-50-3
Chemical StructureStructure

Antimicrobial Activity

Research indicates that derivatives of furan compounds exhibit notable antibacterial properties. For instance, studies have shown that certain furan derivatives can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's structural features may enhance its interaction with bacterial targets.

  • Minimum Inhibitory Concentration (MIC) : Some furan derivatives have demonstrated MIC values as low as 64 µg/mL against E. coli .

Anticancer Potential

The anticancer activity of furan-containing compounds has been extensively documented. In vitro studies have shown that the incorporation of furan moieties can lead to significant cytotoxic effects against cancer cell lines.

  • Case Study : A study involving conjugates of furan derivatives showed promising results against HeLa cells (cervical cancer), with IC50 values indicating effective inhibition .

Neuroprotective Effects

Recent findings suggest that this compound may possess neuroprotective properties. In animal models, it has been observed to prolong survival times in subjects exposed to acute cerebral ischemia.

  • Experimental Results : In a study assessing neuroprotective activity, the compound significantly reduced mortality rates in mice subjected to induced ischemic conditions .

The mechanisms underlying the biological activities of this compound are likely multifaceted:

  • Antibacterial Action : The presence of the piperazine group may facilitate interaction with bacterial cell membranes or enzymes critical for bacterial survival.
  • Anticancer Mechanisms : Proposed mechanisms include induction of apoptosis in cancer cells and inhibition of proliferation through interference with cell cycle regulation.
  • Neuroprotection : Potential mechanisms might involve modulation of neurotransmitter systems or reduction of oxidative stress in neuronal tissues.

Q & A

Basic: What are the key structural features of this compound, and how do they influence its pharmacological potential?

Answer:
The compound features:

  • A fused triazolo[3,2-b][1,3]thiazole core , which is common in bioactive heterocycles due to its electron-rich nature and ability to interact with biological targets .
  • A furan-2-yl substituent at position 2, which enhances lipophilicity and may contribute to π-π stacking interactions in enzyme binding pockets .
  • A piperazine moiety linked to a 4-methoxyphenyl group, which introduces conformational flexibility and potential receptor-binding capabilities (e.g., serotonin or dopamine receptors) .
  • A phenylmethyl bridge connecting the triazole and piperazine groups, influencing steric bulk and solubility .

Methodological Insight:
Structural characterization typically employs NMR, IR, and mass spectrometry to confirm connectivity. Computational tools (e.g., molecular docking) can predict interactions with targets like 14-α-demethylase or inflammatory pathway enzymes .

Basic: What synthetic routes are commonly used to prepare this compound?

Answer:
Synthesis involves multi-step reactions :

Core formation : Condensation of thiourea derivatives with α-haloketones to construct the triazolo-thiazole scaffold .

Substituent introduction :

  • The furan-2-yl group is added via nucleophilic substitution or Suzuki coupling .
  • The piperazine-phenylmethyl moiety is incorporated using Mannich-type reactions or alkylation of piperazine intermediates .

Purification : Column chromatography or recrystallization (e.g., ethanol/water mixtures) ensures >95% purity .

Methodological Insight:
Reaction optimization (e.g., temperature, solvent polarity) is critical. For example, refluxing in ethanol with KOH improves yields during piperazine coupling .

Advanced: How can researchers resolve contradictions in reported biological activity data for similar triazolo-thiazole derivatives?

Answer:
Contradictions often arise from:

  • Assay variability : Differences in cell lines (e.g., MCF-7 vs. melanoma models) or endpoint measurements (IC₅₀ vs. apoptosis markers) .
  • Structural nuances : Subtle changes (e.g., methoxy vs. chloro substituents) drastically alter pharmacokinetics .

Methodological Insight:

  • Cross-validation : Use orthogonal assays (e.g., enzymatic inhibition + cell viability) to confirm activity .
  • SAR studies : Synthesize analogs with systematic substitutions (e.g., varying piperazine substituents) to isolate contributing factors .

Advanced: What strategies optimize the synthesis of the piperazine-phenylmethyl bridge to improve yield?

Answer:
Key strategies include:

  • Catalytic acceleration : Use phase-transfer catalysts (e.g., TBAB) to enhance alkylation efficiency between piperazine and benzyl halides .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) while maintaining >80% yield .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates during coupling .

Methodological Insight:
Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent). Post-reaction, neutralize excess base (e.g., KOH) with dilute HCl to prevent degradation .

Advanced: How can computational methods elucidate the mechanism of action for this compound?

Answer:

  • Molecular docking : Predict binding affinities to targets like 14-α-demethylase (PDB: 3LD6) or COX-2. Focus on interactions between the triazole core and catalytic residues .
  • MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to identify critical hydrogen bonds or hydrophobic contacts .
  • QSAR modeling : Correlate substituent electronic parameters (e.g., Hammett constants) with anti-inflammatory or anticancer activity .

Methodological Insight:
Validate computational predictions with in vitro enzyme assays (e.g., COX-2 inhibition) and mutagenesis studies to confirm key binding residues .

Advanced: What analytical techniques are essential for characterizing degradation products under physiological conditions?

Answer:

  • HPLC-MS/MS : Identifies hydrolytic or oxidative degradation products (e.g., cleavage of the furan ring or piperazine N-oxide formation) .
  • Stress testing : Expose the compound to pH extremes (1–13), heat (40–60°C), and UV light to simulate physiological and storage conditions .
  • Stability-indicating assays : Use diode-array detection to track purity changes during accelerated stability studies .

Methodological Insight:
Employ isotopic labeling (e.g., ¹⁸O-water) to trace hydrolysis pathways. For oxidative degradation, use H₂¹⁸O₂ to identify hydroxylation sites .

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